molecular formula C10H7Cl2FN4 B8284631 (4,6-Dichloro-[1,3,5]triazin-2-yl)-(3-fluoro-4-methyl-phenyl)-amine

(4,6-Dichloro-[1,3,5]triazin-2-yl)-(3-fluoro-4-methyl-phenyl)-amine

Cat. No. B8284631
M. Wt: 273.09 g/mol
InChI Key: HOHZYQVSTNBIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07335770B2

Procedure details

To cyanuric chloride (1.4821 g, 8 mmol) dissolved in acetone (115 mL) stiffing at 0-5° C., was added a solution of 3-fluoro-4-methylaniline (1.0017 g, 8 mmol) in acetone (15 mL) followed by the addition of 2.5 N NaOH (3.2 mL, 8 mmol). The reaction mixture was allowed to stir at 0-5° C. for 1 hour under nitrogen. The reaction mixture was poured over crushed ice and neutralized with 10% NaOH. The solid that formed was collected by vacuum filtration and the resulting solid was dried overnight under vacuum. The product was used with no further purification, (156a, 1.88 g, 86%), mp 130° C.; HPLC: Inertsil ODS-3V C 18, 40:30:30 [KH2PO4 (0.01M, pH 3.2): CH3OH: CH3CN], 264 nm, Rt 36.8 min, 99.1% purity;
Quantity
1.4821 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
solvent
Reaction Step One
Quantity
1.0017 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].[F:10][C:11]1[CH:12]=[C:13]([CH:15]=[CH:16][C:17]=1[CH3:18])[NH2:14].[OH-].[Na+]>CC(C)=O>[Cl:9][C:8]1[N:1]=[C:2]([Cl:3])[N:4]=[C:5]([NH:14][C:13]2[CH:15]=[CH:16][C:17]([CH3:18])=[C:11]([F:10])[CH:12]=2)[N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.4821 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
115 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.0017 g
Type
reactant
Smiles
FC=1C=C(N)C=CC1C
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
3.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
to stir at 0-5° C. for 1 hour under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
stiffing at 0-5° C.
ADDITION
Type
ADDITION
Details
The reaction mixture was poured
CUSTOM
Type
CUSTOM
Details
over crushed ice
CUSTOM
Type
CUSTOM
Details
The solid that formed
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
the resulting solid was dried overnight under vacuum
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The product was used with no further purification, (156a, 1.88 g, 86%), mp 130° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=NC(=NC(=N1)Cl)NC1=CC(=C(C=C1)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.